molecular formula C10H11NO B8565028 3-Methyl-1-pyridin-3-yl-but-2-en-1-one

3-Methyl-1-pyridin-3-yl-but-2-en-1-one

Cat. No. B8565028
M. Wt: 161.20 g/mol
InChI Key: LSVAYKSXGPEZFC-UHFFFAOYSA-N
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Patent
US07807691B2

Procedure details

To a solution of N-methoxy-N-methylnicotinamide (500 mg, 3.0 mmol) in anhydrous THF (3.5 mL) under nitrogen at −78° C. add 2-methyl propenyl magnesium bromide (12 mL, 6.0 mmol, 0.5 M in THF) dropwise. After one hour at −78° C., allow to reach room temperature. After 2 h, add saturated aqueous ammonium chloride. (10 mL) and water (2 mL). Extract with ethyl acetate three times, dry the combined organic phases with anhydrous sodium sulfate and concentrate to obtain 442 mg (91%) of the title compound as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][CH:6]=1.[CH3:13][C:14]([CH3:18])=[CH:15][Mg]Br.[Cl-].[NH4+].O>C1COCC1>[CH3:15][C:14]([CH3:18])=[CH:13][C:4]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CON(C(C1=CN=CC=C1)=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
CC(=C[Mg]Br)C
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic phases with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=CC(=O)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.